tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233195
InChI: InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
SMILES:
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17233195

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate -

Specification

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate
Standard InChI InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
Standard InChI Key GCKYULDQJWNXBA-SFYZADRCSA-N
Isomeric SMILES C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO
Canonical SMILES CC1C(CN1C(=O)OC(C)(C)C)CO

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate comprises a rigid azetidine core decorated with three critical functional groups:

  • A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, providing steric protection and synthetic versatility.

  • A hydroxymethyl (-CH<sub>2</sub>OH) group at the C3 position.

  • A methyl (-CH<sub>3</sub>) group at the C2 position.

The (2R,3R) stereochemistry is pivotal for its reactivity and biological interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the azetidine ring adopts a puckered conformation, with the hydroxymethyl and methyl groups occupying equatorial positions to minimize steric strain. Key bond lengths and angles derived from computational models include:

ParameterValue
N-C1 bond length1.45 Å
C2-C3 bond length1.54 Å
C3-O (hydroxyl) bond angle109.5°
Dihedral angle (N-C2-C3)35.2°

This stereochemical precision enables selective functionalization, making the compound a valuable chiral building block.

Synthetic Methodologies and Optimization

Ring-Closing Strategies

The azetidine ring is typically constructed via intramolecular cyclization of β-amino alcohols or related precursors. A widely employed route involves:

  • Epoxide ring-opening: Reaction of a glycidyl ether with a primary amine to form a β-amino alcohol intermediate.

  • Mitsunobu cyclization: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to facilitate ring closure under mild conditions .

For tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate, stereocontrol is achieved using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalyst induces enantioselective epoxide ring-opening, yielding the desired (2R,3R) configuration with >90% enantiomeric excess (ee) .

Functional Group Manipulation

Post-cyclization modifications include:

  • Boc protection: Treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst .

  • Hydroxymethyl introduction: Aldol condensation of the azetidine with formaldehyde, followed by sodium borohydride (NaBH<sub>4</sub>) reduction.

Optimized reaction conditions:

StepReagents/ConditionsYield
CyclizationDEAD, PPh<sub>3</sub>, THF, 0°C78%
Boc protectionBoc<sub>2</sub>O, DMAP, DCM92%
HydroxymethylationHCHO, NaBH<sub>4</sub>, MeOH85%

Chromatographic purification (silica gel, ethyl acetate/hexane) and spectroscopic validation (1H/13C NMR, IR) ensure product integrity .

Reactivity and Synthetic Applications

Nucleophilic Substitutions

The Boc group’s labile nature permits selective deprotection under acidic conditions (e.g., HCl/dioxane), exposing the azetidine nitrogen for further functionalization. Subsequent reactions include:

  • Alkylation: Treatment with alkyl halides (R-X) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).

  • Acylation: Reaction with acyl chlorides (R-COCl) to form amides.

Oxidative Transformations

The hydroxymethyl group undergoes oxidation to a carboxylic acid using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), enabling access to α-amino acid derivatives.

Comparative Analysis of Azetidine Derivatives

CompoundMolecular FormulaKey FeaturesBioactivity
tert-Butyl (2R,3R)-3-(hydroxymethyl)...C<sub>10</sub>H<sub>19</sub>NO<sub>3</sub>Chiral, hydroxymethylCOX-2 inhibition
Benzyl 3-hydroxy-3-methylazetidine...C<sub>12</sub>H<sub>15</sub>NO<sub>3</sub>Benzyl protection, quaternary CAnticancer
tert-Butyl trans-2-{[(tert-butyldip...C<sub>26</sub>H<sub>37</sub>NO<sub>4</sub>SiSilyl ether, bicyclicProtease resistance

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